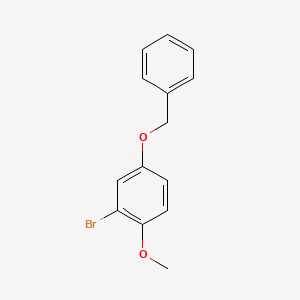

4-(Benzyloxy)-2-bromoanisole

Vue d'ensemble

Description

4-(Benzyloxy)-2-bromoanisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group and a bromine atom attached to an anisole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromoanisole typically involves the bromination of 4-(benzyloxy)anisole. One common method includes the following steps:

Starting Material: 4-(Benzyloxy)anisole.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-2-bromoanisole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of 4-(benzyloxy)-2-aminoanisole or 4-(benzyloxy)-2-thioanisole.

Oxidation: Formation of 4-(benzyloxy)-2-bromoanisaldehyde or 4-(benzyloxy)-2-bromoanisic acid.

Reduction: Formation of 4-(benzyloxy)anisole.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

4-(Benzyloxy)-2-bromoanisole is primarily utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for selective modifications, making it valuable in the development of various chemical entities. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the benzyloxy group can be used for protecting functional groups during synthesis.

Synthetic Routes:

The synthesis typically involves bromination of 4-(benzyloxy)anisole using bromine in solvents like dichloromethane at low temperatures. This method ensures selective bromination at the 2-position of the anisole ring, yielding high purity products suitable for further reactions.

Medicinal Chemistry

Pharmaceutical Development:

Research indicates that derivatives of this compound may possess significant pharmacological properties. For instance, compounds related to this structure have been evaluated for their potential antimicrobial activities against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations comparable to established drugs like isoniazid . The structural features of this compound enhance its lipophilicity and reactivity, making it a candidate for drug development targeting various diseases.

Case Studies:

- A study synthesized a series of compounds based on the benzyloxy structure and assessed their efficacy against M. tuberculosis, highlighting the potential of such derivatives in developing new antitubercular agents .

- Another investigation focused on the synthesis of Mannich bases from this compound and evaluated their antifungal properties against several pathogenic strains, demonstrating promising results .

Material Science

Polymer Synthesis:

In material science, this compound is explored for its role in synthesizing advanced materials, including polymers. Its functional groups allow for copolymerization with various monomers, leading to materials with tailored properties for specific applications.

Biological Studies

Biological Activity Investigations:

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant antibacterial and antifungal activities. The presence of halogens and ether functionalities typically enhances biological activity due to increased lipophilicity and reactivity towards biological targets .

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-bromoanisole depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.

Oxidation: The benzyloxy group undergoes oxidative cleavage, leading to the formation of aldehydes or acids.

Reduction: The bromine atom is reduced, typically involving the transfer of electrons and hydrogen atoms.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)anisole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

4-(Benzyloxy)-2-hydroxyanisole: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.

4-(Benzyloxy)-2-chloroanisole: Similar structure but with a chlorine atom, which may exhibit different reactivity due to the difference in electronegativity and size compared to bromine.

Uniqueness

4-(Benzyloxy)-2-bromoanisole is unique due to the presence of both a benzyloxy group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Activité Biologique

4-(Benzyloxy)-2-bromoanisole is an organic compound notable for its structural complexity and potential applications in organic synthesis and medicinal chemistry. This compound features a bromine atom and a benzyloxy group attached to an anisole structure, which enhances its reactivity and biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃BrO₂

- Molecular Weight : Approximately 293.15 g/mol

The presence of both the bromo and benzyloxy groups allows this compound to participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction processes.

Target of Action

Research indicates that related compounds, such as n-[4-(benzyloxy)phenyl]glycinamide, target leukotriene A-4 hydrolase, suggesting that this compound may also interact with similar biological pathways.

Mode of Action

Benzylic compounds like this compound can undergo various chemical reactions, which may lead to significant changes in their biological activity. These reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, enhancing the compound's reactivity.

- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The bromine atom can be reduced to yield the corresponding hydrogenated compound.

Study on Structural Analogues

A study focusing on structural analogues of this compound highlighted the importance of hydrogen bond interactions in enhancing biological activity. The findings indicated that modifications to the benzyloxy group could lead to improved selectivity and potency in biological assays .

Synthesis and Evaluation

Recent evaluations of compounds synthesized from this compound revealed their potential as intermediates in developing pharmaceuticals. The exploration of structure-activity relationships (SAR) provided insights into how variations in molecular structure affect biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 2-Bromoanisole | Simpler structure; lacks benzyloxy group |

| 3-Bromoanisole | Isomeric form; different substitution pattern |

| 4-Bromophenol | Lacks methoxy group; primarily used in dye synthesis |

| 4-Methoxyphenol | Similar methoxy group; used in pharmaceuticals |

| 2-(Benzyloxy)-4-bromobenzaldehyde | Related compound with aldehyde functionality |

The comparative analysis indicates that the unique combination of bromo and benzyloxy groups in this compound enhances its reactivity and potential applications compared to simpler analogs like bromoanisoles or phenols.

Propriétés

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.